molecular formula C10H16O B14372687 1H-Inden-1-one, octahydro-7-methyl- CAS No. 92015-41-3

1H-Inden-1-one, octahydro-7-methyl-

Katalognummer: B14372687
CAS-Nummer: 92015-41-3
Molekulargewicht: 152.23 g/mol
InChI-Schlüssel: NCVVCYYBUJLMQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Inden-1-one, octahydro-7-methyl- is a chemical compound with the molecular formula C10H16O. It is a derivative of indanone, characterized by a fully hydrogenated indenone ring with a methyl group at the 7th position. This compound is also known by other names such as 1-Indanone, hexahydro-7-methyl- and Bicyclo[4.3.0]nonan-7-one .

Vorbereitungsmethoden

The synthesis of 1H-Inden-1-one, octahydro-7-methyl- can be achieved through various synthetic routes. One common method involves the hydrogenation of 1H-Inden-1-one in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction conditions typically involve hydrogen gas at a pressure of 50-60 psi and a temperature of 100-150°C .

Industrial production methods may involve continuous flow hydrogenation processes, where the reactants are passed through a reactor containing the catalyst under controlled conditions. This method ensures a consistent and high yield of the desired product.

Analyse Chemischer Reaktionen

1H-Inden-1-one, octahydro-7-methyl- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1H-Inden-1-one, octahydro-7-methyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-Inden-1-one, octahydro-7-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

1H-Inden-1-one, octahydro-7-methyl- can be compared with other similar compounds such as:

The presence of the methyl group at the 7th position in 1H-Inden-1-one, octahydro-7-methyl- makes it unique and may contribute to its distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

92015-41-3

Molekularformel

C10H16O

Molekulargewicht

152.23 g/mol

IUPAC-Name

7-methyl-2,3,3a,4,5,6,7,7a-octahydroinden-1-one

InChI

InChI=1S/C10H16O/c1-7-3-2-4-8-5-6-9(11)10(7)8/h7-8,10H,2-6H2,1H3

InChI-Schlüssel

NCVVCYYBUJLMQP-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCC2C1C(=O)CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.